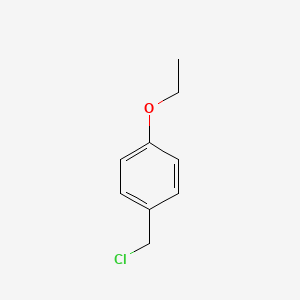

1-(Chloromethyl)-4-Ethoxybenzene

Description

The exact mass of the compound 1-(Chloromethyl)-4-Ethoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Chloromethyl)-4-Ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-4-Ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLMJYZEOSDVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366387 | |

| Record name | 1-(Chloromethyl)-4-Ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6653-80-1 | |

| Record name | 1-(Chloromethyl)-4-Ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Chloromethyl)-4-Ethoxybenzene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Chloromethyl)-4-ethoxybenzene

Abstract

This technical guide provides a comprehensive overview for the synthesis, purification, and characterization of 1-(Chloromethyl)-4-ethoxybenzene (also known as 4-ethoxybenzyl chloride). This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other high-value chemical entities. This document details a robust synthetic protocol via the Blanc chloromethylation of phenetole, outlines critical safety considerations, and presents a full suite of analytical techniques for structural verification and purity assessment. The intended audience includes researchers, chemists, and process development scientists engaged in synthetic organic chemistry.

Introduction and Significance

1-(Chloromethyl)-4-ethoxybenzene, with CAS number 6653-80-1, is an activated benzyl halide.[1][2] Its structure, featuring a reactive chloromethyl group and an electron-donating ethoxy substituent on the aromatic ring, makes it a versatile building block for introducing the 4-ethoxybenzyl moiety into target molecules. This functional group is prevalent in various fields, including the synthesis of intermediates for drugs like the SGLT-2 inhibitor Dapagliflozin.[3] The reactivity of the benzylic chloride allows for facile nucleophilic substitution reactions, making it a valuable precursor for creating ethers, esters, amines, and carbon-carbon bonds. This guide provides a detailed methodology for its preparation and characterization, emphasizing both scientific rigor and laboratory safety.

Synthesis via Blanc Chloromethylation

The preparation of 1-(Chloromethyl)-4-ethoxybenzene is effectively achieved through the chloromethylation of phenetole (ethoxybenzene). The Blanc chloromethylation reaction is a classic electrophilic aromatic substitution where an aromatic compound reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[4][5][6]

Reaction Principle and Mechanism

The reaction is initiated under acidic conditions where formaldehyde is protonated by HCl, and coordination with the Lewis acid catalyst (ZnCl₂) generates a highly electrophilic species, effectively a chloromethyl cation equivalent.[7][8] The electron-rich aromatic ring of phenetole, activated by the para-directing ethoxy group, attacks this electrophile.[5] Subsequent loss of a proton re-aromatizes the ring, yielding the final 4-ethoxybenzyl chloride product. The ethoxy group strongly directs the substitution to the para position, leading to high regioselectivity.

Mandatory Safety Precautions

-

Carcinogen Hazard : Chloromethylation reactions have the potential to produce small quantities of the highly carcinogenic byproduct bis(chloromethyl) ether.[4][5] This entire procedure must be conducted in a well-ventilated chemical fume hood.

-

Corrosive Reagents : Concentrated hydrochloric acid and zinc chloride are corrosive and can cause severe burns.[9][10]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[11] An accessible safety shower and eye wash station are mandatory.[11]

Experimental Protocol

This protocol is adapted from established chloromethylation procedures for activated aromatic compounds.[7][12][13]

Materials and Reagents:

-

Phenetole (Ethoxybenzene)

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid (37%)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup : In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with sodium hydroxide solution), add anhydrous zinc chloride (e.g., 0.2 mol).

-

Reagent Addition : Cool the flask in an ice bath. Add concentrated hydrochloric acid (e.g., 1.0 mol) slowly via the dropping funnel.

-

Substrate Addition : To the cooled, stirring mixture, add phenetole (e.g., 0.5 mol) followed by paraformaldehyde (e.g., 0.6 mol) in portions.

-

Reaction : Allow the mixture to warm to room temperature and then heat gently to 50-60°C using a water bath. Stir vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : After the reaction is complete, cool the flask back to 0°C in an ice bath and carefully pour the mixture over crushed ice in a separate beaker.

-

Extraction : Transfer the quenched mixture to a separatory funnel. Add toluene (or another suitable organic solvent like dichloromethane) and shake to extract the product. Separate the organic layer.

-

Washing : Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]

-

Purification : The crude product can be purified by vacuum distillation to yield 1-(Chloromethyl)-4-ethoxybenzene as a clear liquid or low-melting solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(Chloromethyl)-4-ethoxybenzene.

Characterization

To confirm the identity and purity of the synthesized 1-(Chloromethyl)-4-ethoxybenzene, a combination of spectroscopic methods is essential.[15] The following data are predicted based on the known structure of the compound.

| Technique | Expected Observations |

| Formula | C₉H₁₁ClO[1][16] |

| Molecular Wt. | 170.64 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid. |

| ¹H NMR | δ ~7.3 ppm (d, 2H, Ar-H ortho to CH₂Cl), δ ~6.9 ppm (d, 2H, Ar-H ortho to OCH₂CH₃), δ ~4.5 ppm (s, 2H, -CH₂Cl), δ ~4.0 ppm (q, 2H, -OCH₂CH₃), δ ~1.4 ppm (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ ~159 ppm (Ar-C-O), δ ~130 ppm (Ar-C), δ ~129 ppm (Ar-C-CH₂Cl), δ ~115 ppm (Ar-C), δ ~63 ppm (-OCH₂), δ ~46 ppm (-CH₂Cl), δ ~15 ppm (-CH₃). |

| FTIR (cm⁻¹) | ~3050 (Ar C-H stretch), ~2980, 2870 (Aliphatic C-H stretch), ~1610, 1510 (Ar C=C stretch), ~1245 (Aryl-O-Alkyl ether C-O stretch), ~700-800 (C-Cl stretch). |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z 170 and an M+2 peak at m/z 172 with an intensity ratio of ~3:1, characteristic of a single chlorine atom. Key fragment at m/z 135 ([M-Cl]⁺). |

Note: NMR chemical shifts (δ) are reported in ppm relative to TMS. Splitting patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet).

Safety, Handling, and Storage

Hazard Identification:

-

Health Hazards : Harmful if swallowed and causes serious eye irritation.[17] Some sources classify related compounds as causing severe skin burns and eye damage.[9] It is a lachrymator, meaning it can cause tearing.[9]

-

Environmental Hazards : May cause long-lasting harmful effects to aquatic life.[17]

Handling and Storage:

-

Handling : Handle only in a well-ventilated area, preferably a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. The product may be unstable on long-term storage and is best used promptly after synthesis.[18]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of 1-(Chloromethyl)-4-ethoxybenzene via the Blanc chloromethylation of phenetole. By adhering to the outlined experimental protocol and rigorous safety precautions, researchers can effectively prepare this valuable synthetic intermediate. The provided characterization data serves as a benchmark for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

-

PrepChem.com. Synthesis of 4-ethoxybenzyl chloride. [Link]

- Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

PubChem. 1-(Chloromethyl)-4-Ethoxybenzene. [Link]

-

Wikipedia. Blanc chloromethylation. [Link]

-

Name Reactions in Organic Synthesis. Blanc Chloromethylation Reaction. [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

CP Lab Safety. 1-(Chloromethyl)-4-ethoxybenzene, min 95%, 1 gram. [Link]

-

Grokipedia. Blanc chloromethylation. [Link]

-

Eureka | Patsnap. Preparation method of 4-ethylbenzyl chloride. [Link]

- Google Patents. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes.

-

PubChemLite. 1-(chloromethyl)-4-ethoxybenzene (C9H11ClO). [Link]

-

Capot Chemical. Specifications of 1-(Chloromethyl)-4-ethoxybenzene. [Link]

-

PubChem. 1-Chloro-4-(chloromethyl)benzene. [Link]

-

Organic Syntheses Procedure. p-Nitrobenzoyl Chloride. [Link]

-

ResearchGate. Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. [Link]

-

Organic Syntheses Procedure. α-FLUOROBIS(PHENYLSULFONYL)METHANE. [Link]

- Google Patents. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Organic Syntheses Procedure. PREPARATION OF α-HALO ETHERS FROM ACETALS AND ACYL HALIDES. [Link]

-

NIST WebBook. Benzene, 1-(chloromethyl)-4-methoxy-. [Link]

-

SpectraBase. 1-(Chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene - Optional[Vapor Phase IR] - Spectrum. [Link]

- Google Patents. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene.

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

ResearchGate. What is the most effective way to characterize the NMR of an unknown compound?. [Link]

-

Chem-Tools. 1-(Chloromethyl)-4-ethoxybenzene. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. capotchem.com [capotchem.com]

- 3. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene_Chemicalbook [m.chemicalbook.com]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. fishersci.ca [fishersci.ca]

- 10. 1-Chloromethyl-4-methoxybenzene(824-94-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 13. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. 1-(Chloromethyl)-4-Ethoxybenzene | C9H11ClO | CID 2063971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Chloromethyl)-4-Ethoxybenzene for Advanced Research Applications

Abstract: 1-(Chloromethyl)-4-ethoxybenzene (CAS No. 6653-80-1) is a substituted aromatic compound of significant interest to the chemical synthesis and pharmaceutical development communities. Its unique bifunctional nature, featuring a reactive benzylic chloride moiety and a stabilizing ethoxy group, renders it a versatile intermediate for introducing the 4-ethoxybenzyl group in complex molecular architectures. This guide provides an in-depth exploration of its core physicochemical properties, offering both established data and predictive analysis. It is designed for researchers, scientists, and drug development professionals, providing not only quantitative data but also the underlying scientific principles and detailed experimental protocols necessary for its effective use and characterization in a laboratory setting.

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of organic chemistry and medicinal drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of target molecules. 1-(Chloromethyl)-4-ethoxybenzene emerges as a valuable reagent, primarily utilized as an alkylating agent. The chloromethyl group, situated at the benzylic position, is readily susceptible to nucleophilic substitution, a cornerstone reaction in synthetic chemistry. Simultaneously, the para-ethoxy group modifies the electronic properties of the benzene ring, influencing reactivity and conferring specific solubility characteristics.

The incorporation of chlorine-containing molecules is a well-established strategy in drug discovery, often enhancing pharmacokinetic properties or serving as a reactive handle for further functionalization.[1][2] Understanding the fundamental physicochemical properties of intermediates like 1-(Chloromethyl)-4-ethoxybenzene is therefore not merely an academic exercise; it is a critical prerequisite for predictable reaction design, process optimization, and safety assurance. This document consolidates available data, explains the causality behind the compound's behavior, and provides robust protocols for its empirical validation.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the foundation of all subsequent research. 1-(Chloromethyl)-4-ethoxybenzene is defined by a unique set of identifiers and a precise molecular architecture.

Caption: Workflow for Spectroscopic Characterization.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:

-

A triplet at ~1.4 ppm (3H), corresponding to the methyl protons (-OCH₂CH ₃).

-

A quartet at ~4.0 ppm (2H), corresponding to the methylene protons (-OCH ₂CH₃).

-

A singlet at ~4.6 ppm (2H), for the benzylic chloromethyl protons (-CH ₂Cl).

-

Two doublets in the aromatic region, ~6.9 ppm (2H) and ~7.3 ppm (2H), characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR (Carbon NMR): The spectrum should display 7 distinct signals:

-

~15 ppm: Methyl carbon (-OCH₂C H₃).

-

~63 ppm: Methylene carbon (-OC H₂CH₃).

-

~46 ppm: Chloromethyl carbon (-C H₂Cl).

-

~115 ppm and ~130 ppm: Aromatic CH carbons.

-

~129 ppm and ~159 ppm: Quaternary aromatic carbons (ipso-carbons).

-

-

IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of its functional groups:

-

~3050-2850 cm⁻¹: C-H stretching (aromatic and aliphatic).

-

~1610 and ~1510 cm⁻¹: C=C stretching from the aromatic ring.

-

~1245 cm⁻¹: Strong C-O-C asymmetric stretching of the aryl-alkyl ether.

-

~700-800 cm⁻¹: C-Cl stretching.

-

-

MS (Mass Spectrometry): Electron ionization (EI) would likely show:

-

A molecular ion (M⁺) peak at m/z 170.

-

A characteristic M+2 peak at m/z 172 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

-

A prominent fragment from the loss of the chlorine atom (m/z 135) and a base peak corresponding to the stable 4-ethoxybenzyl cation (C₉H₁₁O⁺).

-

Reactivity and Safety Considerations

The utility of 1-(Chloromethyl)-4-ethoxybenzene is intrinsically linked to its reactivity, which also dictates its handling and storage requirements.

Reactivity Profile

The compound's primary reactive site is the benzylic chloride. This functional group is an excellent electrophile, readily participating in Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, carbanions). This reactivity makes it an efficient precursor for introducing the 4-ethoxybenzyl protecting group or for constructing more complex molecular frameworks. It is more reactive than a simple alkyl chloride due to the stabilization of the transition state by the adjacent benzene ring.

Safety and Handling

According to GHS classifications, 1-(Chloromethyl)-4-ethoxybenzene is considered harmful if swallowed and harmful to aquatic life with long-lasting effects.

[3][4]Table 3: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H412 | Harmful to aquatic life with long lasting effects |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. *[5] Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and nucleophiles. The container should be tightly sealed to prevent moisture entry, which could slowly hydrolyze the compound.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

1-(Chloromethyl)-4-ethoxybenzene is a chemical intermediate with a well-defined set of physicochemical properties that enable its effective application in research and development. Its moderate boiling point necessitates vacuum distillation for purification, while its solubility profile is characteristic of a nonpolar organic compound. The reactive chloromethyl group is the key to its synthetic utility, but also mandates careful handling and storage as outlined by its safety profile. By integrating the quantitative data, predictive spectroscopic analysis, and detailed experimental protocols provided in this guide, researchers and drug development professionals can confidently and safely incorporate this versatile building block into their synthetic workflows.

References

-

1-(CHLOROMETHYL)-4-ETHOXYBENZENE CAS#: 6653-80-1 - ChemicalBook.

-

1-(Chloromethyl)-4-Ethoxybenzene | C9H11ClO | CID 2063971 - PubChem.

-

Experiment 1 — Properties of Organic Compounds.

-

Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry.

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS - Chemistry LibreTexts.

-

1-Chloromethyl-4-methoxybenzene(824-94-2) - ChemicalBook.

-

1-Chloromethyl-4-methoxybenzene - ChemBK.

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH.

-

GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.

-

SAFETY DATA SHEET - Fisher Scientific.

-

1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem.

-

1-(CHLOROMETHYL)-4-ETHOXYBENZENE CAS#: 6653-80-1; ChemWhat Code: 890383.

-

1-(Chloromethyl)-4-ethoxybenzene | 6653-80-1 - Sigma-Aldrich.

-

1-(chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene - Sigma-Aldrich.

-

Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents.

-

Specifications of 1-(Chloromethyl)-4-ethoxybenzene - Capot Chemical.

-

1-(chloromethoxymethyl)-4-methoxybenzene - C9H11ClO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

-

Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

1-(Chloromethyl)-4-ethoxybenzene , 95% , 6653-80-1 - CookeChem.

-

1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc.

-

Ethoxybenzene 99 103-73-1 - Sigma-Aldrich.

-

Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry.

-

CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents.

-

Benzene, 1-ethoxy-4-methyl- - the NIST WebBook.

-

Spectral Information - PubChem - NIH.

-

4-[4-(chloromethyl)phenoxy]benzene - Optional[Vapor Phase IR] - Spectrum - SpectraBase.

-

1-(Chloromethyl)-4-ethoxybenzene | 6653-80-1 - Sigma-Aldrich.

-

Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents.

-

1-(Chloromethyl)-4-ethoxybenzene - LabSolutions | Lab Chemicals & Equipment.

-

1-[(Chloromethoxy)methyl]-4-methoxybenzene | C9H11ClO2 | CID 10921254 - PubChem.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC - NIH.

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube.

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 1-(Chloromethyl)-4-Ethoxybenzene | C9H11ClO | CID 2063971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Chloromethyl)-4-ethoxybenzene (CAS No. 6653-80-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(Chloromethyl)-4-ethoxybenzene, a versatile substituted benzyl halide reagent crucial in modern organic synthesis. We will explore its physicochemical properties, detail its synthesis via Blanc chloromethylation, analyze its reactivity from a mechanistic standpoint, and discuss its applications as a synthetic intermediate and as a precursor to the para-ethoxybenzyl (PEB) protecting group. Furthermore, this document outlines standard protocols for its analytical characterization and safe handling, serving as an essential resource for laboratory and development professionals.

Core Compound Identification and Physicochemical Properties

1-(Chloromethyl)-4-ethoxybenzene is an aromatic compound distinguished by an ethoxy group and a chloromethyl group situated in a para arrangement on a benzene ring. This substitution pattern imparts specific reactivity characteristics that make it a valuable building block in multi-step synthesis.

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 6653-80-1 | [1][2] |

| Molecular Formula | C₉H₁₁ClO | [1][3] |

| Molecular Weight | 170.64 g/mol | [1][2][3] |

| IUPAC Name | 1-(chloromethyl)-4-ethoxybenzene | [1] |

| Synonyms | 4-Ethoxybenzyl chloride, p-Chloromethylphenetole | [1] |

| Boiling Point | 123 °C (at 15 Torr) | [4][5] |

| Density | ~1.082 g/cm³ (Predicted) | [4][5] |

| InChI | InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | [1][6] |

| InChIKey | DCLMJYZEOSDVCL-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | CCOC1=CC=C(C=C1)CCl | [1] |

Synthesis and Reaction Mechanism

The primary industrial and laboratory-scale synthesis of 1-(Chloromethyl)-4-ethoxybenzene is achieved through the Blanc chloromethylation of ethoxybenzene (phenetole).[7][8][9] This reaction is a classic example of electrophilic aromatic substitution.

Mechanism of Synthesis

The reaction proceeds under acidic conditions, typically using formaldehyde, hydrogen chloride, and a Lewis acid catalyst such as zinc chloride (ZnCl₂).[7][9][10]

-

Electrophile Generation: The Lewis acid catalyst (ZnCl₂) coordinates with the carbonyl oxygen of formaldehyde, which is then protonated by HCl. This process generates a highly reactive electrophilic species, likely a chloromethyl cation equivalent (e.g., ^{+}CH₂Cl or its complex with the catalyst).[9]

-

Electrophilic Attack: The electron-rich aromatic ring of ethoxybenzene attacks the electrophile. The ethoxy group is an ortho-, para-directing activator, leading to substitution primarily at the para position due to reduced steric hindrance. This attack forms a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A base (such as Cl⁻) abstracts a proton from the carbon bearing the new chloromethyl group, restoring the aromaticity of the ring and yielding the final product.

Sources

- 1. 1-(Chloromethyl)-4-Ethoxybenzene | C9H11ClO | CID 2063971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. capotchem.com [capotchem.com]

- 4. 1-(CHLOROMETHYL)-4-ETHOXYBENZENE CAS#: 6653-80-1 [amp.chemicalbook.com]

- 5. 1-(Chloromethyl)-4-ethoxybenzene , 95% , 6653-80-1 - CookeChem [cookechem.com]

- 6. 1-(Chloromethyl)-4-ethoxybenzene | 6653-80-1 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 10. Blanc Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Solubility and Stability of 1-(Chloromethyl)-4-ethoxybenzene

This guide provides a comprehensive technical overview of the solubility and stability of 1-(Chloromethyl)-4-ethoxybenzene, a crucial intermediate in various organic syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and degradation pathways of this compound, supported by field-proven experimental protocols.

Introduction to 1-(Chloromethyl)-4-ethoxybenzene

1-(Chloromethyl)-4-ethoxybenzene, also known as 4-ethoxybenzyl chloride, is an aromatic organic compound with the chemical formula C₉H₁₁ClO[1][2][3][4]. Its structure features a benzene ring substituted with an ethoxy group and a chloromethyl group at the para position. This benzylic chloride is a versatile reagent and building block in organic synthesis, frequently utilized in the pharmaceutical and chemical industries for introducing the 4-ethoxybenzyl protecting group or for the synthesis of more complex molecules[5]. Understanding its solubility and stability is paramount for its effective use, storage, and handling, ensuring the integrity of chemical reactions and the safety of laboratory personnel.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Chloromethyl)-4-ethoxybenzene is presented in the table below.

| Property | Value |

| IUPAC Name | 1-(chloromethyl)-4-ethoxybenzene[2] |

| Synonyms | 4-Ethoxybenzyl chloride, p-chloromethylphenetole[2] |

| CAS Number | 6653-80-1[1][2][3][6] |

| Molecular Formula | C₉H₁₁ClO[1][2][3][4][6] |

| Molecular Weight | 170.64 g/mol [1][3][4][6] |

| Appearance | Clear colorless to pale yellow liquid[7] |

| Purity | Typically ≥95%[1][3] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its application in various reaction media. 1-(Chloromethyl)-4-ethoxybenzene exhibits solubility characteristics typical of a moderately polar organic molecule.

Aqueous and Organic Solubility

Water Solubility: 1-(Chloromethyl)-4-ethoxybenzene is generally described as insoluble in water[5]. Furthermore, it is known to slowly decompose in the presence of water through hydrolysis[7]. This reactivity with water is a crucial consideration for its handling and in reaction setups where water might be present as a solvent or impurity.

Organic Solvent Solubility: This compound is soluble in a range of common organic solvents. It is reported to be soluble in alcoholic organic solvents and chloroform[5]. Its miscibility with other ethers, such as diethyl ether, and aromatic hydrocarbons like toluene is also expected due to structural similarities.

The following table summarizes the solubility of 1-(Chloromethyl)-4-ethoxybenzene.

| Solvent | Solubility | Rationale |

| Water | Insoluble/Decomposes[5][7] | The molecule's largely nonpolar aromatic structure outweighs the polarity of the ether and chloromethyl groups. Reacts via hydrolysis. |

| Alcohols (e.g., Ethanol, Methanol) | Soluble[5] | The compound can engage in dipole-dipole interactions and London dispersion forces with alcohol solvents. |

| Chloroform (CHCl₃) | Soluble[5] | Similar polarities and the ability to engage in dipole-dipole interactions facilitate solubility. |

| Diethyl Ether (Et₂O) | Soluble | "Like dissolves like" principle; both are ethers with significant nonpolar character. |

| Toluene | Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of the solute via π-π stacking. |

| Acetonitrile | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of 1-(Chloromethyl)-4-ethoxybenzene in a chosen solvent at a controlled temperature.

Materials:

-

1-(Chloromethyl)-4-ethoxybenzene

-

Selected solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of 1-(Chloromethyl)-4-ethoxybenzene to a vial containing a known volume of the selected solvent. The excess solid ensures that saturation is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After shaking, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of 1-(Chloromethyl)-4-ethoxybenzene. A pre-established calibration curve is used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Stability Profile

The stability of 1-(Chloromethyl)-4-ethoxybenzene is largely governed by the reactivity of the benzylic chloride functional group.

Chemical Reactivity and Nucleophilic Substitution

The chloromethyl group attached to the benzene ring makes 1-(Chloromethyl)-4-ethoxybenzene a reactive benzylic halide. The carbon-chlorine bond is susceptible to cleavage, leading to the formation of a resonance-stabilized benzylic carbocation. This stabilization facilitates nucleophilic substitution reactions, which can proceed through both Sₙ1 and Sₙ2 mechanisms[8][9]. The reaction pathway is often influenced by the choice of solvent and the strength of the nucleophile[8]. The ethoxy group at the para position is an electron-donating group, which further stabilizes the benzylic carbocation through resonance, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted benzyl chloride.

Hydrolysis

In the presence of water, 1-(Chloromethyl)-4-ethoxybenzene undergoes hydrolysis, a common reaction for reactive benzylic halides. The primary products of this reaction are 4-ethoxybenzyl alcohol and hydrochloric acid. The rate of hydrolysis is influenced by factors such as temperature and pH.

Influence of pH

Thermal and Photostability

Thermal Stability: While stable under normal storage conditions, elevated temperatures can promote the decomposition of 1-(Chloromethyl)-4-ethoxybenzene. Thermal decomposition may lead to the release of toxic and corrosive gases such as hydrogen chloride[10][11]. It is advisable to avoid exposure to high temperatures during storage and handling.

Photostability: Information regarding the photostability of 1-(Chloromethyl)-4-ethoxybenzene is not extensively detailed in the provided search results. However, compounds with benzylic halides can be sensitive to light, which can initiate radical reactions. Therefore, it is prudent to store the compound in amber-colored containers or protected from light.

Incompatible Materials

To maintain the integrity of 1-(Chloromethyl)-4-ethoxybenzene, contact with the following materials should be avoided:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Strong Bases: Will accelerate decomposition through nucleophilic substitution/hydrolysis[11][12].

-

Metals: Certain metals can catalyze decomposition.

-

Moisture/Water: Leads to hydrolysis, as detailed above[12].

-

Amines and Alcohols: These can act as nucleophiles, leading to substitution reactions[12].

Decomposition Pathways

The primary decomposition pathway for 1-(Chloromethyl)-4-ethoxybenzene in the presence of nucleophiles, such as water, is nucleophilic substitution.

Hydrolysis Pathway

The diagram below illustrates the hydrolysis of 1-(Chloromethyl)-4-ethoxybenzene to 4-ethoxybenzyl alcohol.

Caption: Hydrolysis of 1-(Chloromethyl)-4-ethoxybenzene.

Experimental Protocol for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Protocol: Forced Degradation Study by HPLC

Objective: To evaluate the stability of 1-(Chloromethyl)-4-ethoxybenzene under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

1-(Chloromethyl)-4-ethoxybenzene

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC grade water, acetonitrile, and methanol

-

HPLC system with a photodiode array (PDA) or UV detector

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-(Chloromethyl)-4-ethoxybenzene in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80 °C) in an oven.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acidic and basic samples, neutralize them before HPLC analysis.

-

HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA detector is useful for assessing peak purity.

-

Data Analysis: Quantify the amount of remaining 1-(Chloromethyl)-4-ethoxybenzene and any major degradation products at each time point.

Workflow for Forced Degradation Study

The following diagram outlines the workflow for the forced degradation study.

Caption: Workflow for a forced degradation study.

Handling and Storage Recommendations

Based on its solubility and stability profile, the following handling and storage procedures are recommended:

-

Storage: Store in a cool, dry, and well-ventilated area[12]. Keep containers tightly closed to prevent moisture ingress. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent reaction with atmospheric moisture. For long-term storage, refrigeration is recommended[11].

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes[11][13]. In case of spills, use an inert absorbent material for cleanup[12].

-

Avoid Incompatibilities: Keep away from incompatible materials such as strong bases, oxidizing agents, and moisture[12][14].

Conclusion

1-(Chloromethyl)-4-ethoxybenzene is a valuable synthetic intermediate with distinct solubility and stability characteristics. Its insolubility in water and susceptibility to hydrolysis, particularly under neutral to basic conditions, are critical factors to consider in its application and storage. The reactivity of the benzylic chloride group, enhanced by the para-ethoxy substituent, makes it a versatile reagent but also necessitates careful handling to prevent unwanted degradation. By adhering to the protocols and recommendations outlined in this guide, researchers can ensure the effective and safe utilization of this compound in their scientific endeavors.

References

- Vertex AI Search. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange.

-

Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Retrieved from [Link]

- Bensley, B., & Kohnstam, G. (n.d.). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed).

-

Allen. (n.d.). Benzyl chloride is highly reactive towards the SN1 reaction. Retrieved from [Link]

-

Chemsrc. (2025). 1-Chloro-4-methoxybenzene | CAS#:623-12-1. Retrieved from [Link]

- Bunnett, J. F., & Reinheimer, J. D. (1962). ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. Journal of the American Chemical Society, 84(16), 3284–3291.

-

ChemBK. (2024). 1-Chloromethyl-4-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

NJ.gov. (n.d.). BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-(Chloromethyl)-4-phenoxybenzene (CAS 4039-92-3). Retrieved from [Link]

-

PubChem. (n.d.). 1-(Chloromethyl)-4-ethoxybenzene. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-(Chloromethyl)-4-ethoxybenzene, min 95%, 1 gram. Retrieved from [Link]

Sources

- 1. 6653-80-1 1-(Chloromethyl)-4-ethoxybenzene AKSci 7680AE [aksci.com]

- 2. 1-(Chloromethyl)-4-Ethoxybenzene | C9H11ClO | CID 2063971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-(Chloromethyl)-4-ethoxybenzene , 95% , 6653-80-1 - CookeChem [cookechem.com]

- 5. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene_Chemicalbook [m.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. chembk.com [chembk.com]

- 8. quora.com [quora.com]

- 9. Benzyl chloride is highly reactive towards the SN1 reaction [allen.in]

- 10. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 11. fishersci.ca [fishersci.ca]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

1-(Chloromethyl)-4-Ethoxybenzene molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(Chloromethyl)-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloromethyl)-4-ethoxybenzene is a substituted aromatic compound with applications in organic synthesis, serving as a versatile building block for more complex molecules. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, designing new synthetic routes, and for its application in medicinal chemistry and materials science. This guide provides a detailed analysis of the molecular structure of 1-(Chloromethyl)-4-ethoxybenzene, with a particular focus on its conformational preferences. We will explore the key rotational degrees of freedom that govern its spatial arrangement and present a comprehensive, field-proven computational workflow for its conformational analysis. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental and computational protocols.

Introduction

1-(Chloromethyl)-4-ethoxybenzene, also known as 4-ethoxybenzyl chloride, is a bifunctional organic molecule featuring a benzene ring substituted with a chloromethyl group and an ethoxy group at the para position. Its chemical formula is C9H11ClO.[1][2][3] The presence of the reactive chloromethyl group makes it a useful alkylating agent, while the ethoxy group influences the electronic properties of the aromatic ring and the overall lipophilicity of the molecule. These features make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like 1-(Chloromethyl)-4-ethoxybenzene, which possess several rotatable single bonds, a multitude of conformations are possible. The relative populations of these conformers at a given temperature can significantly impact the molecule's overall properties and reactivity. This guide will delve into the structural intricacies of this molecule and outline a robust methodology for characterizing its conformational landscape.

Molecular Structure and Identification

The fundamental identification of 1-(Chloromethyl)-4-ethoxybenzene is established through its unique chemical identifiers and molecular properties.

| Property | Value | Source |

| IUPAC Name | 1-(chloromethyl)-4-ethoxybenzene | [2] |

| CAS Number | 6653-80-1 | [2][3] |

| Molecular Formula | C9H11ClO | [1][2][3] |

| Molecular Weight | 170.63 g/mol | [2] |

| SMILES | CCOC1=CC=C(C=C1)CCl | [1][2] |

| InChI | InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | [1][2] |

| InChIKey | DCLMJYZEOSDVCL-UHFFFAOYSA-N | [1][2] |

The molecule consists of a central benzene ring. An ethoxy group (-O-CH2-CH3) is attached to one carbon of the ring, and a chloromethyl group (-CH2-Cl) is attached to the carbon at the para position (1,4-substitution). The presence of these flexible side chains gives rise to its conformational complexity.

Conformational Analysis: A Theoretical and Computational Approach

The overall shape of 1-(Chloromethyl)-4-ethoxybenzene is determined by the rotation around three key single bonds:

-

τ1: The C(aromatic)-O bond of the ethoxy group.

-

τ2: The O-C(ethyl) bond of the ethoxy group.

-

τ3: The C(aromatic)-C(methylene) bond of the chloromethyl group.

The relative orientations of the ethoxy and chloromethyl groups with respect to the benzene ring, and the orientation of the terminal methyl group of the ethoxy chain, define the different conformers. The stability of these conformers is governed by a delicate balance of steric hindrance and electronic effects.

Key Rotational Barriers

-

Rotation around the C(aromatic)-O bond (τ1): The ethoxy group's oxygen atom has lone pairs of electrons that can conjugate with the π-system of the benzene ring. This conjugation is maximized when the C-O-C plane of the ethoxy group is coplanar with the benzene ring. Therefore, we can anticipate a significant rotational barrier, with the planar conformation being the most stable.

-

Rotation around the O-C(ethyl) bond (τ2): Rotation around this bond will position the terminal methyl group in different spatial locations. The most stable conformation is likely to be the one that minimizes steric clashes with the benzene ring, which would be an anti-periplanar (staggered) arrangement.

-

Rotation around the C(aromatic)-C(methylene) bond (τ3): The rotational barrier for the chloromethyl group is generally lower than that of the ethoxy group. The stability of different rotamers will be influenced by steric interactions between the chlorine atom and the ortho-hydrogens of the benzene ring.

Computational Workflow for Conformational Analysis

In the absence of extensive experimental data such as single-crystal X-ray diffraction, a computational approach provides a robust and scientifically sound method for exploring the conformational landscape of 1-(Chloromethyl)-4-ethoxybenzene. The following workflow outlines a standard and reliable protocol.

Caption: Workflow for computational conformational analysis.

Experimental and Computational Protocols

Protocol for Computational Conformational Analysis

This protocol provides a step-by-step methodology for executing the computational workflow described above.

Objective: To identify the low-energy conformers of 1-(Chloromethyl)-4-ethoxybenzene and determine their relative populations.

Required Software: A molecular modeling software package with capabilities for molecular mechanics and quantum mechanics calculations (e.g., Spartan, Gaussian, Schrödinger Suite).

Methodology:

-

Initial Structure Generation:

-

Input the SMILES string (CCOC1=CC=C(C=C1)CCl) into the modeling software.

-

Generate an initial 3D structure. The software will use standard bond lengths and angles.

-

-

Conformational Search (Molecular Mechanics):

-

Rationale: This step efficiently explores a wide range of possible conformations without the high computational cost of quantum mechanics.

-

Select a suitable molecular mechanics force field, such as MMFF94, which is well-parameterized for organic molecules.

-

Perform a systematic or stochastic conformational search. This will involve rotating the key dihedral angles (τ1, τ2, and τ3) and minimizing the energy of each resulting structure.

-

Set an energy window (e.g., 10 kcal/mol) to save unique conformers.

-

-

Geometry Optimization (Quantum Mechanics):

-

Rationale: This step refines the geometries of the low-energy conformers identified by molecular mechanics using a more accurate quantum mechanical method.

-

For each unique conformer from the previous step, perform a geometry optimization using Density Functional Theory (DFT). A common and reliable functional and basis set combination is B3LYP/6-31G*.

-

This calculation will find the nearest local energy minimum on the potential energy surface.

-

-

Frequency Calculation:

-

Rationale: This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-31G*) for each optimized conformer.

-

The resulting Gibbs free energies are used to determine the relative stabilities of the conformers.

-

-

Analysis of Results:

-

Compare the Gibbs free energies of all stable conformers. The conformer with the lowest energy is the global minimum.

-

Calculate the relative population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

-

Analyze the key dihedral angles (τ1, τ2, and τ3) for each low-energy conformer to understand their geometric differences.

-

Predicted Molecular Conformation

Based on the principles of conformational analysis, the global minimum energy conformation of 1-(Chloromethyl)-4-ethoxybenzene is predicted to have the following features:

-

The ethoxy group will be nearly coplanar with the benzene ring to maximize conjugation.

-

The ethyl group will be in a staggered conformation relative to the C(aromatic)-O bond.

-

The chloromethyl group will be oriented to minimize steric interactions with the benzene ring.

The following diagram illustrates the key rotational degrees of freedom.

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-(Chloromethyl)-4-Ethoxybenzene for Research and Development Professionals

Section 1: Introduction & Scope

1-(Chloromethyl)-4-ethoxybenzene (CAS No. 6653-80-1), also known as 4-ethoxybenzyl chloride, is a valuable reagent in organic synthesis, frequently employed as an alkylating agent and a precursor for more complex molecular architectures in pharmaceutical and materials science research.[1][2] Its utility, however, is matched by a specific hazard profile that necessitates rigorous safety protocols. The presence of a reactive benzyl chloride moiety demands a handling strategy that respects its potential for irritation, toxicity, and reactivity.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of 1-(Chloromethyl)-4-ethoxybenzene. The protocols described herein are designed as self-validating systems, integrating causality with procedural steps to foster a proactive safety culture. Our objective is to move beyond mere compliance and empower laboratory personnel with the scientific rationale behind each safety precaution.

Section 2: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. Key identifiers and properties for 1-(Chloromethyl)-4-ethoxybenzene are summarized below.

| Property | Value | Source |

| CAS Number | 6653-80-1 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO | [1][2][3] |

| Molecular Weight | 170.64 g/mol | [1][3] |

| Common Synonyms | 4-Ethoxybenzyl chloride, Benzene, 1-(chloromethyl)-4-ethoxy- | [1][3] |

| Purity (Typical) | ≥95-98% (GC) | [3][4] |

| Appearance | Not specified; related compounds are liquids or low-melting solids. | |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Note: Comprehensive physical data such as boiling point, melting point, and vapor pressure are not consistently available in public databases. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Section 3: Hazard Identification & Risk Assessment

A thorough understanding of the hazards is critical for developing effective safety protocols.

GHS Classification

According to aggregated data from the European Chemicals Agency (ECHA), 1-(Chloromethyl)-4-ethoxybenzene is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

-

Hazardous to the aquatic environment, long-term hazard (Category 3), H412: Harmful to aquatic life with long lasting effects. [1]

-

Primary Hazard: Irritant.[1]

Expert Analysis: Beyond the Formal Classification

While the formal GHS classification indicates moderate acute oral toxicity and irritant properties, this does not capture the full risk profile. The structural analogue, 1-(Chloromethyl)-4-methoxybenzene (4-methoxybenzyl chloride), is classified as a corrosive substance that causes severe skin burns and eye damage.[5][6][7] The benzyl chloride functional group is a known lachrymator and a potent alkylating agent, meaning it can react with biological nucleophiles like DNA and proteins.

Causality: The high reactivity of the benzylic carbon-chlorine bond is responsible for both its synthetic utility and its biological hazard. This reactivity is not substantially diminished by the change from a methoxy to an ethoxy group.

Senior Scientist Recommendation: Based on its chemical structure and the known hazards of closely related compounds, 1-(Chloromethyl)-4-ethoxybenzene must be handled with the same precautions as a corrosive and lachrymatory substance. Assume it can cause severe skin, eye, and respiratory tract damage upon contact.

Routes of Exposure and Health Effects

-

Inhalation: Vapors or aerosols can cause irritation to the nose, throat, and respiratory tract.[8][9] As a lachrymator, it can cause tearing and a stinging sensation in the eyes even without direct contact.

-

Skin Contact: Causes skin irritation.[8] Prolonged contact should be considered capable of causing chemical burns, similar to its methoxy analogue.[5][6]

-

Eye Contact: Poses a risk of serious eye irritation or severe eye damage.[5][8] Immediate and thorough rinsing is critical to prevent permanent injury.

-

Ingestion: Harmful if swallowed.[1] Ingestion can cause severe damage to the gastrointestinal tract.[5]

Section 4: Engineering Controls & Personal Protective Equipment (PPE)

The safe handling of this compound relies on a multi-layered approach, prioritizing engineering controls to minimize exposure potential. This is best understood through the "Hierarchy of Controls."

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][8][10]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists or if burns are suspected. [5][8]* Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [5][8]* Ingestion: Do NOT induce vomiting. [5][6]Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately. [5]

Fire Procedures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [7][10]* Hazards: The compound may burn but does not ignite readily. [7]Fire will produce poisonous and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas. [5][10]* Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [5][9]

Section 7: Waste Disposal

All waste containing 1-(Chloromethyl)-4-ethoxybenzene, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

-

Collection: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations. [11]

Section 8: Conclusion

1-(Chloromethyl)-4-ethoxybenzene is a potent chemical tool whose safe use is predicated on a deep understanding of its reactivity. By treating this compound with the caution afforded to a corrosive and lachrymatory substance, implementing robust engineering controls, and adhering to meticulous handling protocols, researchers can effectively mitigate the risks it presents. A proactive, informed approach to safety is not a barrier to scientific progress but an essential component of it.

Section 9: References

-

PubChem. (n.d.). 1-(Chloromethyl)-4-ethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (2025). 1-(CHLOROMETHYL)-4-ETHOXYBENZENE CAS#: 6653-80-1. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-(Chloromethyl)-4-phenoxybenzene (CAS 4039-92-3). Retrieved from [Link]

-

Capot Chemical. (2017). Specifications of 1-(Chloromethyl)-4-ethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Chloromethoxy)methyl]-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. Retrieved from [Link]

Sources

- 1. 1-(Chloromethyl)-4-Ethoxybenzene | C9H11ClO | CID 2063971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. capotchem.com [capotchem.com]

- 4. 6653-80-1 1-(Chloromethyl)-4-ethoxybenzene AKSci 7680AE [aksci.com]

- 5. fishersci.ca [fishersci.ca]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-Chloromethyl-4-methoxybenzene(824-94-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

A Technical Guide to the Electrophilic Reactivity of the Chloromethyl Group in 1-(Chloromethyl)-4-Ethoxybenzene

Abstract

1-(Chloromethyl)-4-ethoxybenzene, also known as 4-ethoxybenzyl chloride, is a pivotal reagent in organic synthesis, prized for its role as a versatile electrophilic building block. Its heightened reactivity is a direct consequence of its benzylic structure, significantly influenced by the electronic contributions of the para-ethoxy substituent. This guide provides an in-depth exploration of the chemical principles governing the electrophilic nature of its chloromethyl group. We will dissect the underlying reaction mechanisms, namely the Sₙ1 and Sₙ2 pathways, and elucidate how reaction conditions dictate the operative route. Furthermore, this document furnishes detailed, field-proven protocols for key synthetic applications, including Friedel-Crafts alkylations and Williamson ether syntheses, offering researchers and drug development professionals a comprehensive resource for leveraging this potent intermediate.

Introduction: The Molecular Architecture and its Synthetic Potential

At the heart of modern synthetic chemistry lies the ability to predictably and efficiently form carbon-carbon and carbon-heteroatom bonds. 1-(Chloromethyl)-4-ethoxybenzene emerges as a reagent of significant interest due to the pronounced electrophilicity of its benzylic carbon. The molecule's architecture, featuring a chloromethyl group attached to a benzene ring bearing a para-ethoxy substituent, is ingeniously tailored for reactivity. The benzylic chloride is inherently more reactive than a simple alkyl chloride because of the adjacent aromatic ring, which can stabilize developing charges. The addition of the electron-donating ethoxy group further amplifies this reactivity, making it a preferred substrate for introducing the 4-ethoxybenzyl moiety into a wide array of molecular frameworks, from pharmaceuticals to materials science.[1] This guide aims to provide a granular understanding of this reactivity, bridging theoretical principles with practical, actionable laboratory protocols.

Electronic Landscape: The Synergy of Inductive and Resonance Effects

The reactivity of 1-(chloromethyl)-4-ethoxybenzene is not merely a function of the C-Cl bond; it is a finely tuned system governed by the electronic interplay between the substituents and the aromatic ring.

-

The Chloromethyl Group (-CH₂Cl): The primary site of electrophilic reactivity. The high electronegativity of the chlorine atom polarizes the carbon-chlorine bond, creating a partial positive charge (δ+) on the benzylic carbon and making it susceptible to attack by nucleophiles. The chloride ion is also an excellent leaving group, facilitating substitution reactions.

-

The Ethoxy Group (-OCH₂CH₃): This substituent is the key modulator of the molecule's reactivity. It exerts two opposing electronic effects:

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom are delocalized into the π-system of the benzene ring. This electron donation significantly increases the electron density of the ring, particularly at the ortho and para positions. This effect is paramount in stabilizing the carbocation intermediate formed during Sₙ1 reactions.

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the ethoxy group inductively withdraws electron density from the ring through the sigma bond.

-

The resonance effect (+R) overwhelmingly dominates the inductive effect (-I).[2][3] This net electron-donating character not only activates the aromatic ring but, crucially, provides powerful resonance stabilization to the benzylic position, predisposing the molecule to rapid nucleophilic substitution.

Mechanistic Pathways: Navigating the Sₙ1 and Sₙ2 Dichotomy

Benzylic halides are unique in their ability to readily undergo nucleophilic substitution via both unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms.[4] The choice of pathway for 1-(chloromethyl)-4-ethoxybenzene is highly dependent on the reaction environment, specifically the solvent, the nucleophile's strength, and temperature.

The Sₙ1 Pathway: A Carbocation-Driven Mechanism

The Sₙ1 mechanism is favored under conditions that promote the formation of a carbocation intermediate: polar protic solvents (e.g., ethanol, water), weakly basic nucleophiles, and higher temperatures. The para-ethoxy group makes this pathway particularly accessible.

Step 1: Formation of a Resonance-Stabilized Carbocation The rate-determining step involves the slow, spontaneous dissociation of the chloride leaving group to form the 4-ethoxybenzyl carbocation.[5] This carbocation is exceptionally stable due to the delocalization of the positive charge across the benzene ring and, most importantly, onto the oxygen atom of the ethoxy group.

Step 2: Nucleophilic Attack The carbocation is then rapidly attacked by a nucleophile to form the final product. Since the carbocation is planar, this attack can occur from either face, which would be relevant if the benzylic carbon were a stereocenter.

Caption: Sₙ1 mechanism highlighting carbocation formation and resonance.

The Sₙ2 Pathway: A Concerted Displacement

The Sₙ2 mechanism is a single-step process favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., acetone, DMSO).

Mechanism: The nucleophile performs a "backside attack" on the electrophilic benzylic carbon, simultaneously displacing the chloride ion.[6] This proceeds through a five-coordinate transition state where the nucleophile and the leaving group are partially bonded to the carbon atom. The lack of significant steric hindrance around the primary benzylic carbon allows this pathway to be competitive under the right conditions.[5]

Caption: The concerted, single-step Sₙ2 reaction pathway.

Synthetic Applications & Experimental Protocols

The high electrophilic reactivity of 1-(chloromethyl)-4-ethoxybenzene makes it an invaluable reagent for introducing the 4-ethoxybenzyl group, a common motif in pharmacologically active molecules and functional materials.

Friedel-Crafts Alkylation

This reaction forms a new carbon-carbon bond by alkylating an aromatic compound.[7][8] Due to the high reactivity of 1-(chloromethyl)-4-ethoxybenzene, this can often be achieved with milder Lewis acid catalysts than are required for less reactive alkyl halides.

Protocol: Alkylation of Toluene

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous toluene (30 mL) and a catalytic amount of anhydrous iron(III) chloride (FeCl₃, 0.1 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Dissolve 1-(chloromethyl)-4-ethoxybenzene (1.0 eq) in anhydrous toluene (10 mL) and add it dropwise to the stirred reaction mixture over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding 20 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product via column chromatography on silica gel to yield the 4-ethoxybenzylated toluene product.

Caption: General workflow for a Friedel-Crafts alkylation reaction.

Williamson Ether Synthesis

This classic method is used to form ethers from an alkoxide and an alkyl halide.[6][9][10] The reaction proceeds via an Sₙ2 mechanism and is highly efficient with primary halides like 1-(chloromethyl)-4-ethoxybenzene.

Protocol: Synthesis of 4-Ethoxybenzyl Phenyl Ether

-

Alkoxide Formation: In a 50 mL round-bottom flask, dissolve phenol (1.0 eq) in dimethylformamide (DMF, 20 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Stir until hydrogen evolution ceases (approx. 30 minutes), indicating the formation of sodium phenoxide.

-

Reagent Addition: Add a solution of 1-(chloromethyl)-4-ethoxybenzene (1.05 eq) in DMF (5 mL) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60 °C and stir for 3-5 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and carefully pour it into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers and wash with 1 M NaOH (aq) (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

-

Isolation: The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative and Spectroscopic Data

A summary of the key properties of the title compound is essential for laboratory use.

| Property | Value | Source |

| IUPAC Name | 1-(chloromethyl)-4-ethoxybenzene | [11] |

| Molecular Formula | C₉H₁₁ClO | [11] |

| Molar Mass | 170.63 g/mol | [11] |

| CAS Number | 6653-80-1 | [11] |

| SMILES | CCOC1=CC=C(C=C1)CCl | [11] |

| InChIKey | DCLMJYZEOSDVCL-UHFFFAOYSA-N | [11] |

Expected Spectroscopic Signatures (¹H NMR, CDCl₃):

-

-CH₂-Cl (Benzylic protons): A characteristic singlet around δ 4.5-4.6 ppm.

-

Aromatic protons: Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

-O-CH₂-CH₃ (Ethyl group): A quartet around δ 4.0 ppm and a triplet around δ 1.4 ppm.

Safety and Handling

As with all reactive benzyl halides, proper safety precautions are mandatory.

-

Hazards: 1-(Chloromethyl)-4-ethoxybenzene is harmful if swallowed and harmful to aquatic life with long-lasting effects.[11] Like its analog, 4-methoxybenzyl chloride, it is expected to be a corrosive material and a lachrymator, causing burns upon contact with skin and eyes.[12]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and strong oxidizing agents. The container should be tightly sealed to prevent exposure to moisture.

Conclusion

1-(Chloromethyl)-4-ethoxybenzene is a highly valuable and reactive electrophile in the synthetic chemist's toolkit. Its reactivity is fundamentally rooted in its benzylic nature, which is significantly enhanced by the powerful resonance-donating effect of the para-ethoxy group. This electronic feature provides exceptional stability to the carbocation intermediate, making the Sₙ1 pathway highly favorable under appropriate conditions, while the primary nature of the halide also permits efficient Sₙ2 reactions. By understanding and controlling the mechanistic pathways, researchers can effectively harness this reagent for the construction of complex molecules, underscoring its continued importance in drug discovery and materials science.

References

-

SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). Online Chemistry Help. [Link]

-

Do Benzyl Halides undergo SN1 or SN2 with Ammonia? (2023). Chemistry Stack Exchange. [Link]

-

1-(Chloromethyl)-4-Ethoxybenzene. PubChem, National Center for Biotechnology Information. [Link]

-

Benzyl Chloride Reactivity in SN1 and SN2. (Document). Scribd. [Link]

-

benzyl chloride can undergo both sn1 and sn2 reaction with high rate. explain. (2019). askIITians. [Link]

-

SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides. (2016). ResearchGate. [Link]

-

Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. (2006). ACS Publications. [Link]

-

Williamson Ether Synthesis. (Document). University of Missouri–St. Louis. [Link]

-

9.5. Williamson ether synthesis. Lumen Learning. [Link]

-

Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Science Learning Center. [Link]

-

Supporting Information - General Procedure (Table 2). The Royal Society of Chemistry. [Link]

-

Electronic effects of ring substituents on triplet benzylic biradicals. (2006). PubMed. [Link]

-

Williamson Ether Synthesis. (2014). Chem-Station. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

SAFETY DATA SHEET - 4-Chlorobenzotrifluoride. (2021). Airgas. [Link]

-

1-(chloromethyl)-4-ethoxybenzene (C9H11ClO). PubChemLite. [Link]

- Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. (Patent).

-

Benzene, 1-chloro-4-ethoxy-. NIST WebBook. [Link]

-

Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

-

Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. (2020). YouTube. [Link]

-

Friedel-Crafts Alkylation. (Student paper). EduBirdie. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Friedel-Crafts Alkylation – A Greener Approach. Beyond Benign. [Link]

-

Benzene, 1-(chloromethyl)-4-methoxy-. NIST WebBook. [Link]

- 1, 4-bis(chloromethyl)benzene synthesis technology. (Patent).

-

The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. (2022). YouTube. [Link]

-

3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

-

Organic Chemistry Reactions Summary. (2018). YouTube. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube. [Link]

-

Chapter 14 Substituent Effects. (Document). NDSU Virtual Cell. [Link]

-

Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents. (Paper). [Link]

-

1-Chloro-4-(chloromethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

-

Inductive Effects of Alkyl Groups. Chemistry LibreTexts. [Link]

-

How to arrange these compounds from most reactive toward electrophilic aromatic substitution. (2021). Quora. [Link]

-

Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... (1995). PubMed. [Link]

-

List the compounds in each set from most reactive to least reactive toward electrophilic aromatic substitution... Pearson. [Link]

Sources

- 1. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene_Chemicalbook [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucr.edu [chem.ucr.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gold-chemistry.org [gold-chemistry.org]